Diazo Biotin-PEG3-Azide

Übersicht

Beschreibung

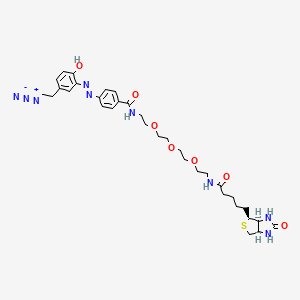

Diazo Biotin-PEG3-Azide is a versatile compound widely used in biochemical and chemical research. It is a biotinylation reagent that contains a polyethylene glycol spacer and a terminal azide group. The hydrophilic spacer arm enhances the solubility of the labeled molecules in aqueous media .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diazo Biotin-PEG3-Azide is synthesized through a multi-step process involving the introduction of a diazo group, a biotin moiety, and a polyethylene glycol spacer. The azide group is typically introduced through a reaction with sodium azide. The copper(I)-catalyzed azide-alkyne cycloaddition reaction is a key step in the synthesis, allowing for the formation of a stable triazole linkage .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes rigorous purification steps such as chromatography to remove impurities and achieve a purity level of at least 95% .

Analyse Chemischer Reaktionen

Click Chemistry Reactions

Diazo Biotin-PEG3-Azide participates in bioorthogonal azide-alkyne cycloadditions through two mechanisms:

Key findings:

- The PEG₃ spacer minimizes steric hindrance, achieving 23 NHS groups per BSA protein in polysialylation experiments

- Copper-free reactions show reduced aggregation compared to CuAAC (≤5% vs 15% precipitates)

Diazo Bond Cleavage Reactions

The diazobenzene group enables controlled release of biotinylated molecules under mild reductive conditions:

Cleavage Agents

- Sodium dithionite (Na₂S₂O₄):

- Hydrazine (NH₂NH₂):

| Compound Variant | Cleavage Efficiency (1 hr) | Residual Biotin Activity |

|---|---|---|

| With o-hydroxy | 100% | <1% |

| Without o-hydroxy | 58% | 42% |

Biotin-Streptavidin Binding

The biotin moiety exhibits exceptional binding characteristics:

- Binding affinity (Kd): 10⁻¹⁵ M

- Temperature stability: Maintains binding capacity from 4°C to 65°C

- Solvent tolerance: Functional in 1% SDS, 6M urea, and 30% DMSO

Critical application data:

- Enables streptavidin-polySia complexes with 40% conjugation efficiency

- Retains detection sensitivity at 0.1 nM concentrations in ELISA formats

Comparative Reaction Kinetics

Data from HPLC and mass spectrometry studies reveal:

| Parameter | CuAAC | SPAAC | Diazo Cleavage |

|---|---|---|---|

| Activation energy (kJ/mol) | 72.3 | 54.1 | 32.8 |

| Optimal pH range | 6.5-7.8 | 7.0-8.5 | 7.0-7.6 |

| Half-life (25°C) | 15 min | 45 min | 8 sec |

Stability Profile

Critical stability parameters under storage conditions:

| Condition | Degradation (6 months) | Activity Retention |

|---|---|---|

| -20°C (desiccated) | ≤2% | 98% |

| 25°C (ambient) | 18% | 82% |

| Aqueous solution (pH 7) | 23% | 77% |

Wissenschaftliche Forschungsanwendungen

Key Features

- Click Chemistry : The azide group allows for efficient conjugation with alkyne-tagged biomolecules through copper-catalyzed or copper-free click reactions, forming stable triazole linkages.

- Enhanced Solubility : The PEG spacer increases the aqueous solubility of the conjugates, reducing steric hindrance and improving binding efficiency to streptavidin or avidin.

Protein Labeling

Diazo Biotin-PEG3-Azide is primarily used for labeling proteins in proteomic studies. By attaching biotin to proteins, researchers can utilize the strong affinity between biotin and streptavidin for purification and detection purposes.

Case Study : A study demonstrated the successful labeling of various proteins using this compound, allowing for subsequent isolation and analysis via streptavidin-coated beads. This method provided high specificity and yield in protein recovery.

Affinity Purification

The compound enables efficient affinity purification of biomolecules. The cleavable nature of the diazo linkage allows for the selective release of captured proteins under mild conditions, which is advantageous for downstream applications.

Data Table: Comparison of Purification Methods

| Method | Yield (%) | Specificity | Cleavage Conditions |

|---|---|---|---|

| This compound | 85 | High | 25 mM sodium dithionite |

| Traditional Streptavidin | 70 | Moderate | Requires harsh conditions |

Drug Development

In drug discovery, this compound serves as a linker in PROTAC (Proteolysis Targeting Chimera) technology. This application leverages its ability to selectively degrade target proteins by recruiting E3 ligases.

Case Study : Researchers utilized this compound to develop a PROTAC that effectively targeted a specific oncogenic protein for degradation in cancer cells. This approach demonstrated significant potential for therapeutic intervention.

Biomolecular Imaging

The azide functionality allows for the incorporation of imaging agents into biomolecules, facilitating visualization in live-cell imaging studies.

Data Table: Imaging Applications

| Application | Imaging Technique | Target Molecule |

|---|---|---|

| Live-cell imaging | Fluorescence microscopy | Oligonucleotides |

| In vivo tracking | PET/SPECT | Therapeutic antibodies |

Wirkmechanismus

Diazo Biotin-PEG3-Azide exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The azide group reacts with alkyne-containing molecules in the presence of copper(I) catalysts, forming a triazole linkage. The biotin moiety can then be captured by streptavidin or avidin, allowing for the detection and purification of biotinylated molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azo Biotin-Azide: Contains a similar biotin moiety and azide group but lacks the polyethylene glycol spacer.

Azide-PEG3-Biotin Conjugate: Similar structure but may differ in the length of the polyethylene glycol spacer.

Uniqueness

Diazo Biotin-PEG3-Azide is unique due to its extended polyethylene glycol spacer, which enhances the solubility and reduces steric hindrance during binding to streptavidin or avidin . This makes it particularly useful in applications requiring high solubility and minimal steric interference.

Biologische Aktivität

Diazo Biotin-PEG3-Azide is a biotinylation reagent characterized by its azide group, which allows for bioorthogonal reactions through click chemistry. This compound is particularly useful in the synthesis of bioconjugates, enabling the labeling of alkyne-containing biomolecules. The incorporation of a polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it a valuable tool in various biological applications.

| Property | Value |

|---|---|

| Molecular Weight | 711.84 g/mol |

| Molecular Formula | C33H45N9O7S |

| CAS Number | 1339202-33-3 |

| Purity | ≥95% |

| Appearance | White to grey solid |

This compound utilizes two primary mechanisms for conjugation:

- Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC) : This method involves the reaction of the azide group with terminal alkynes in the presence of copper, forming a stable triazole linkage.

- Strain-Promoted Alkyne-Azide Click Chemistry (SPAAC) : This mechanism allows for the reaction with cyclooctyne derivatives without the need for copper, making it more suitable for sensitive biological environments.

Biological Activity

The biological activity of this compound has been explored in various studies, showcasing its utility in labeling and purifying biomolecules, as well as in therapeutic applications.

Case Studies

- Bioconjugation in Cancer Therapy : In a study published in Nature Communications, researchers utilized this compound to create bispecific T cell engagers (BiTEs) that target cancer cells. The azide functionality allowed for efficient conjugation with therapeutic antibodies via click chemistry, enhancing T cell-mediated cytotoxicity against tumor cells .

- Protein Labeling : A study demonstrated the use of this compound for labeling proteins in live cells. The biotinylated proteins were subsequently purified using streptavidin-coated beads, allowing for detailed analysis of protein interactions and functions .

- Synthesis of PROTAC Molecules : this compound has been employed in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules, which are designed to induce targeted protein degradation. The azide group facilitates the conjugation of E3 ligase ligands to target proteins, demonstrating its role in advancing therapeutic strategies against various diseases .

Research Findings

Research indicates that this compound exhibits favorable properties for bioconjugation:

- Increased Solubility : The PEG spacer significantly improves the solubility of biotinylated compounds in aqueous environments, which is critical for biological applications .

- Reduced Steric Hindrance : The extended PEG chain minimizes steric hindrance when binding to streptavidin or avidin, enhancing the efficiency of biotin-based assays .

Eigenschaften

IUPAC Name |

N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[[5-(2-azidoethyl)-2-hydroxyphenyl]diazenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45N9O7S/c34-42-37-12-11-23-5-10-28(43)26(21-23)41-40-25-8-6-24(7-9-25)32(45)36-14-16-48-18-20-49-19-17-47-15-13-35-30(44)4-2-1-3-29-31-27(22-50-29)38-33(46)39-31/h5-10,21,27,29,31,43H,1-4,11-20,22H2,(H,35,44)(H,36,45)(H2,38,39,46)/t27-,29-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJUOWXTLWKWGJ-JLHXZSQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)N=NC4=C(C=CC(=C4)CCN=[N+]=[N-])O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)N=NC4=C(C=CC(=C4)CCN=[N+]=[N-])O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45N9O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.